N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a 4-methoxy-2-methylbenzenesulfonamide core linked to a 2-hydroxyethyl chain substituted with a 5-(thiophen-3-yl)furan-2-yl moiety. The hydroxyl group on the ethyl chain may enhance solubility and hydrogen-bonding interactions, while the fused furan-thiophene system contributes to π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-12-9-14(23-2)3-6-18(12)26(21,22)19-10-15(20)17-5-4-16(24-17)13-7-8-25-11-13/h3-9,11,15,19-20H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHOYKJCOLMQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 345.4 g/mol. The compound features a complex structure that includes thiophene and furan rings, which are known for their biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions, starting with the preparation of thiophene and furan derivatives. Key steps include:
- Thiophene Synthesis : Using the Gewald reaction for the condensation of sulfur with α-methylene carbonyl compounds.
- Furan Synthesis : Employing methods like the Paal-Knorr synthesis to cyclize 1,4-dicarbonyl compounds.
- Coupling Reaction : The final step involves coupling the synthesized thiophene and furan with the benzenesulfonamide moiety.
Antibacterial Activity
Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, hybrids containing furan and thiophene rings have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 70 µM, indicating moderate to strong antibacterial effects compared to standard antibiotics like ceftriaxone .
Anticancer Activity
Research has indicated that derivatives of benzenesulfonamide can inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells. The mechanism involves binding to tubulin, disrupting microtubule dynamics, and ultimately inducing cell cycle arrest and apoptosis in various cancer cell lines . Specific studies have highlighted that compounds similar to this compound exhibit enhanced potency due to structural modifications that improve binding affinity to target proteins.
The precise mechanism of action for this compound is still under investigation but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors influencing various signaling pathways.
- Ion Channel Interaction : Potential effects on ion channels could alter cellular excitability and signaling.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ in substituents, heterocycles, and functional groups, which significantly influence their physicochemical and biological properties. Key analogs include:
Key Differences:
- Substituent Effects: The target compound’s 4-methoxy-2-methylbenzenesulfonamide group is electron-rich due to the methoxy (-OCH3) and methyl (-CH3) substituents, enhancing lipophilicity compared to the chloro-substituted analog in .
- Heterocycle Orientation: The thiophen-3-yl group in the target compound versus thiophen-2-yl in alters steric and electronic interactions. The 3-position on thiophene may reduce steric hindrance compared to the 2-position.
- Functional Groups: Replacing sulfonamide (target) with carboxamide () reduces acidity (pKa ~10–11 for sulfonamide vs. ~15 for carboxamide), impacting hydrogen-bonding capacity and target selectivity .
Physicochemical and Spectroscopic Properties
Spectral data for related compounds (e.g., IR, NMR) highlight critical structural features:
- IR Spectroscopy: Sulfonamide derivatives exhibit strong νS=O stretches near 1150–1350 cm⁻¹ and νN-H stretches at 3150–3400 cm⁻¹ . The absence of νC=O (~1660–1680 cm⁻¹) in triazole analogs confirms tautomeric shifts, as seen in and .
- 1H-NMR: The hydroxyl proton in the target compound appears as a broad singlet (~2.5–3.5 ppm), while aromatic protons from the thiophene-furan system resonate at 6.5–7.5 ppm .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, and how can reaction conditions be systematically optimized?
- Methodology :
- Begin with modular synthesis: Couple the thiophene-furan moiety to the hydroxyethyl backbone via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene bonds) .
- Sulfonamide formation: React the intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Use Design of Experiments (DoE) to test variables (solvent polarity, temperature, catalyst loading). For example, hexafluoropropan-2-ol (HFIP) enhances electrophilic aromatic substitution efficiency in similar heterocyclic systems . Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key parameters should be reported?
- Methodology :
- NMR : Assign signals for the sulfonamide proton (δ ~7.5–8.5 ppm), methoxy group (δ ~3.8 ppm), and thiophene/furan protons (δ ~6.5–7.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). Report retention time and UV-Vis λmax .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. How can preliminary biological activity screening be designed to evaluate this compound’s potential therapeutic applications?
- Methodology :
- In vitro assays : Test against enzyme targets (e.g., carbonic anhydrase, cyclooxygenase) linked to sulfonamide bioactivity. Use fluorometric or colorimetric assays (e.g., inhibition of 4-nitrophenyl acetate hydrolysis for carbonic anhydrase) .
- Cell-based studies : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) in macrophage models. Include positive controls (e.g., celecoxib for COX-2 inhibition) .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., COX-2). Validate with MD simulations (AMBER/GROMACS) to assess stability .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry. Compare with docking results to resolve discrepancies .
Q. How can density functional theory (DFT) and computational models predict the compound’s electronic properties and reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites .
- QSAR Modeling : Corrogate electronic parameters (logP, polar surface area) with biological activity data to design derivatives with improved potency .
Q. What strategies address discrepancies in purity assessments or unexpected byproducts during synthesis?
- Methodology :
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete sulfonylation or oxidation products). Compare with reference standards .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time .
Q. How should researchers validate contradictory results between computational predictions and experimental biological activity data?
- Methodology :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature). Test compound stability (e.g., hydrolytic degradation in buffer) .
- Synchrotron Crystallography : Resolve protein-ligand co-crystal structures to confirm binding modes predicted computationally .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
